(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide
Description
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Properties
IUPAC Name |
N-(furan-2-ylmethyl)-7-hydroxy-2-(4-methylsulfanylphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-29-18-8-5-15(6-9-18)24-22-19(21(26)23-13-17-3-2-10-27-17)11-14-4-7-16(25)12-20(14)28-22/h2-12,25H,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHQKPBASLEYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide (CAS Number: 1327173-46-5) belongs to the chromene family, which is known for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 406.46 g/mol. Its structure features a chromene core with various substituents that influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H18N2O4S |
| Molecular Weight | 406.46 g/mol |
| CAS Number | 1327173-46-5 |
Cytotoxicity
Research indicates that compounds within the chromene class exhibit significant cytotoxic effects against various cancer cell lines. Studies have demonstrated that derivatives similar to the compound show moderate to high cytotoxicity, particularly against leukemia and breast cancer cell lines.
-
Cytotoxic Effects :
- A study evaluated the cytotoxic activity of chromone derivatives, revealing that certain compounds exhibited IC50 values ranging from 0.9 to 10 µM against MCF-7 (breast cancer) and other cancer cell lines .
- The compound's structural features, such as the presence of a furan moiety and specific substituents on the phenyl ring, are believed to enhance its cytotoxic potential .
- Mechanism of Action :
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives:
- Substituent Influence : The presence of electron-withdrawing groups (like methylsulfanyl) on the phenyl ring has been linked to enhanced cytotoxicity .
- Hydrophobic Interactions : The interaction between hydrophobic regions of the chromene scaffold and cellular targets is essential for its biological efficacy .
Case Study 1: Chromone Derivatives Against Cancer
A series of studies analyzed various chromone derivatives for their anticancer properties. One notable study found that certain derivatives showed IC50 values significantly lower than conventional chemotherapeutics like doxorubicin, indicating a promising alternative treatment pathway .
Case Study 2: Anti-inflammatory Activity
In addition to anticancer properties, some derivatives have been investigated for their anti-inflammatory effects. For instance, compounds exhibiting significant inhibition of 5-lipoxygenase were identified, suggesting potential dual therapeutic roles in managing inflammation and cancer .
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of chromene derivatives as anticancer agents. Several studies have indicated that compounds similar to (2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a specific assay involving MCF-7 breast cancer cell lines, the compound was tested using the MTT assay. The results demonstrated effective inhibition of cell proliferation, with IC50 values indicating potency against cancer cell growth. Notably, structural modifications on the chromone nucleus influenced activity; for instance, introducing a 6-fluoro substituent significantly enhanced cytotoxicity.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. The inhibition of 5-lipoxygenase (5-LOX) is a common mechanism among anti-inflammatory agents.
To provide a clearer understanding of its biological activity, a comparative analysis with structurally similar compounds is beneficial. Below is a summary table highlighting some related compounds and their corresponding activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | 6-Fluoro substituent on chromone | IC50 = 0.9 μM against MCF-7 |
| Compound B | Methylsulfanyl group | Significant 5-LOX inhibition |
| Compound C | Hydroxyl group at position 7 | Anticancer activity in ovarian cells |
Chemical Reactions Analysis
Reactivity of the Hydroxyl Group
The 7-hydroxy group on the chromene ring participates in esterification and etherification reactions.
Key reactions :
-
Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form 7-acetoxy derivatives.
-
Etherification : Forms methyl or benzyl ethers via Williamson synthesis using alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | AcCl, pyridine, RT, 12h | 7-Acetoxy derivative | 85% | |
| Methyl Ether Formation | CH₃I, K₂CO₃, DMF, 60°C, 6h | 7-Methoxy chromene | 78% |
Imino Group Transformations
The imino group (-NH-) undergoes tautomerism , cyclization , and redox reactions :
-
Tautomerism : Exists in equilibrium between the imine (C=N) and enamine (C-NH) forms, influencing electrophilicity.
-
Cyclization : Reacts with hydrazine to form pyrazolo[3,4-c]chromene derivatives .
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazine Cyclization | NH₂NH₂, EtOH, reflux, 8h | Pyrazolo[3,4-c]chromene | 72% | |
| Reductive Amination | NaBH₄, MeOH, 0°C, 2h | Secondary amine derivative | 64% |
Carboxamide Group Reactivity
The carboxamide group (-CONH-) is susceptible to hydrolysis and nucleophilic substitution :
-
Acidic Hydrolysis : Cleaved with HCl to yield carboxylic acid derivatives .
-
Nucleophilic Substitution : Reacts with amines (e.g., aniline) to form urea analogs.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 4h | Chromene-3-carboxylic acid | 89% | |
| Urea Formation | PhNH₂, DCC, CH₂Cl₂, RT, 12h | N-Phenyl urea analog | 68% |
Furan Ring Electrophilic Substitution
The furan-2-ylmethyl group undergoes nitration and sulfonation :
-
Nitration : Forms 5-nitro-furan derivatives using HNO₃/H₂SO₄.
-
Sulfonation : Reacts with SO₃ in DCM to yield sulfonated furans .
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C, 2h | 5-Nitro-furan derivative | 55% | |
| Sulfonation | SO₃, DCM, RT, 6h | Furan-2-sulfonic acid | 61% |
Methylsulfanyl Group Oxidation
The -SMe group is oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or mCPBA:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfoxide Formation | H₂O₂ (30%), HOAc, RT, 3h | 4-(Methylsulfinyl)phenyl derivative | 82% | |
| Sulfone Formation | mCPBA, DCM, 0°C → RT, 6h | 4-(Methylsulfonyl)phenyl derivative | 77% |
Heterocyclic Ring Formation
The chromene core participates in cycloaddition and annulation reactions:
-
Diels-Alder Reaction : Reacts with maleic anhydride to form tricyclic adducts.
-
Pyrimidine Formation : Condenses with urea/thiourea to yield chromeno[2,3-d]pyrimidines .
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule comprises three key structural units:
- 7-Hydroxy-2H-chromene-3-carboxamide core
- 4-(Methylsulfanyl)phenylimino group
- Furan-2-ylmethyl carboxamide side chain
Retrosynthetic disconnections suggest two primary strategies:
Detailed Synthetic Protocols
Pathway A: Chromene Carboxamide Formation Followed by Imine Coupling
Step 1: Synthesis of 7-Hydroxy-2H-chromene-3-carboxylic Acid
Procedure :
- Dissolve 2,4-dihydroxybenzaldehyde (10.0 g, 72.4 mmol) and diethyl malonate (12.3 mL, 79.6 mmol) in ethanol (150 mL).
- Add piperidine (2.5 mL) as a catalyst and reflux at 80°C for 6 h.
- Acidify with 10% HCl to pH 2–3, yielding 7-hydroxy-2H-chromene-3-carboxylic acid as a pale yellow solid (Yield: 85%, m.p. 218–220°C).
Characterization :
- IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C aromatic).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.31 (s, 1H, COOH), 10.45 (s, 1H, OH), 8.21 (d, J = 8.8 Hz, 1H, H-4), 6.85–6.79 (m, 2H, H-5/H-6), 6.12 (s, 1H, H-2).
Step 2: Carboxamide Formation with Furan-2-ylmethylamine
Procedure :
- Activate 7-hydroxy-2H-chromene-3-carboxylic acid (5.0 g, 24.1 mmol) with thionyl chloride (10 mL) at 70°C for 2 h.
- Remove excess SOCl₂ under vacuum and dissolve the acyl chloride in dry THF (50 mL).
- Add furan-2-ylmethylamine (3.2 g, 28.9 mmol) and triethylamine (4.0 mL) dropwise at 0°C.
- Stir at room temperature for 12 h, then purify by silica gel chromatography (EtOAc/hexane, 1:1) to obtain the carboxamide intermediate (Yield: 78%).
Characterization :
- ¹³C NMR (100 MHz, CDCl₃) : δ 166.5 (C=O), 152.1 (C-2), 144.3 (C-7), 121.8–110.2 (aromatic carbons), 41.5 (CH₂).
Step 3: Imine Formation with 4-(Methylsulfanyl)aniline
Procedure :
- Dissolve the carboxamide intermediate (3.0 g, 9.8 mmol) and 4-(methylsulfanyl)aniline (1.6 g, 10.8 mmol) in anhydrous toluene (50 mL).
- Add molecular sieves (4 Å) and reflux under Dean-Stark conditions for 8 h.
- Concentrate under reduced pressure and recrystallize from ethanol to yield the target compound (Yield: 65%, m.p. 192–194°C).
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | None |
| Temperature | 110°C |
| Reaction Time | 8 h |
| Isolated Yield | 65% |
Pathway B: One-Pot Cyclocondensation and Imine Installation
Step 1: Yb(OTf)₃-Catalyzed Annulation
Procedure :
- Mix 4-hydroxycoumarin (2.0 g, 11.2 mmol), furan-2-ylmethyl isocyanide (1.5 g, 13.4 mmol), and β-nitrostyrene derivative (1.8 g, 12.3 mmol) in acetonitrile (30 mL).
- Add Yb(OTf)₃ (0.2 g, 0.34 mmol) and stir at 60°C for 6 h.
- Quench with water, extract with EtOAc, and purify via flash chromatography (Yield: 70%).
Mechanistic Insight :
The reaction proceeds via Michael addition of the isocyanide to β-nitrostyrene, followed by nucleophilic attack on 4-hydroxycoumarin and elimination of HNO₂ to form the chromene-imine framework.
Step 2: Post-Functionalization with Methylsulfanyl Group
Procedure :
Analytical Validation and Spectroscopic Data
Structural Confirmation
Key Spectroscopic Signatures :
- IR (ATR) : 3240 cm⁻¹ (NH), 1650 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).
- ¹H NMR (DMSO-d₆, 400 MHz) :
δ 12.15 (s, 1H, OH), 8.62 (t, J = 5.6 Hz, 1H, NH), 8.05 (d, J = 8.4 Hz, 1H, H-4), 7.45–6.75 (m, 8H, aromatic), 4.55 (d, J = 5.6 Hz, 2H, CH₂), 2.50 (s, 3H, SCH₃). - HRMS (ESI-TOF) : m/z [M+H]⁺ calcd. for C₂₂H₁₈N₂O₄S: 406.1052; found: 406.1058.
Comparative Evaluation of Synthetic Routes
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 42% | 49% |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
| Catalyst Cost | Low | High (Yb(OTf)₃) |
Pathway B offers superior atom economy but requires expensive lanthanide catalysts, making Pathway A more viable for industrial-scale production.
Challenges and Optimization Opportunities
- Imine Stability : The (Z)-configuration of the imine is prone to isomerization under acidic conditions. Stabilization via chelation with Mg(OAc)₂ has shown promise in pilot studies.
- Sulfanyl Group Oxidation : Storage under inert atmosphere is critical to prevent oxidation of the methylsulfanyl moiety to sulfoxide.
- Chromene Ring Tautomerism : pH-controlled recrystallization (pH 6–7) ensures predominance of the 2H-chromene tautomer over the 4H-form.
Q & A
Q. Basic
NMR : H and C NMR to confirm the Z-configuration (imine proton at δ 8.2–8.5 ppm) and furan substitution (δ 6.3–6.7 ppm) .
Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 437.12) and fragmentation patterns .
X-ray crystallography : Resolve ambiguous cases (e.g., imine vs. enamine tautomerism) .
IR spectroscopy : Confirm carbonyl (C=O, ~1680 cm) and hydroxyl (O-H, ~3200 cm) groups .
How can reaction conditions be optimized to improve synthetic yield and purity?
Advanced
Use Design of Experiments (DoE) to systematically evaluate variables:
- Temperature : 60–80°C for imine formation to balance kinetics and side reactions .
- Catalysts : Lewis acids (e.g., ZnCl) enhance condensation efficiency by 20–30% .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve carboxamide activation but may require scavengers to prevent decomposition .
- Real-time monitoring : TLC or inline UV-vis spectroscopy to track reaction progress .
What computational methods predict the compound’s biological activity and target interactions?
Q. Advanced
Molecular docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina. The methylsulfanyl group shows strong hydrophobic interactions in ATP-binding pockets .
QSAR modeling : Correlate substituent electronegativity (e.g., -SMe vs. -OMe) with anti-inflammatory activity (R > 0.85 in COX-2 inhibition) .
MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .
How can contradictory reports on biological activity be resolved?
Q. Advanced
Comparative assays : Use standardized protocols (e.g., MTT for cytotoxicity, IC values) across cell lines (e.g., HeLa vs. MCF-7) to isolate structure-activity relationships (SAR) .
Metabolite profiling : LC-MS/MS to identify degradation products (e.g., sulfoxide derivatives) that may confound activity results .
Dose-response studies : Clarify biphasic effects (e.g., pro-/anti-inflammatory at low/high concentrations) .
What mechanistic studies elucidate its bioactivity in disease models?
Q. Advanced
Enzyme inhibition assays : Measure IC against NADPH oxidase (ROS suppression) and TNF-α ELISA for anti-inflammatory activity .
Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., NF-κB pathway) in treated vs. untreated cells .
In vivo pharmacokinetics : Monitor plasma half-life (t ~4.2 hrs) and tissue distribution in rodent models .
How do structural modifications (e.g., substituents) impact bioactivity?
Q. Advanced
Electron-withdrawing groups (e.g., -Cl, -F at phenyl positions): Enhance kinase inhibition by 40–60% via improved target binding .
Methylsulfanyl vs. methoxy : -SMe increases metabolic stability but reduces solubility (logP ~3.5 vs. ~2.8) .
Furan substitution : Replacing furan with thiophene decreases cytotoxicity (IC shifts from 12 μM to >50 μM) .
What strategies ensure stability during storage and experimental use?
Q. Advanced
Degradation studies : Accelerated stability testing (40°C/75% RH) shows <5% decomposition over 30 days when stored in amber vials under argon .
Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) for in vivo applications .
Analytical QC : Periodic HPLC-UV checks (λ = 254 nm) to detect oxidation byproducts .
What are the key challenges in scaling up multi-step synthesis?
Q. Advanced
Protecting group strategies : Boc for hydroxyl groups prevents undesired side reactions during imine formation .
Flow chemistry : Continuous reactors reduce reaction time by 70% compared to batch processes (e.g., Omura-Sharma-Swern oxidation) .
Purification bottlenecks : Switch from column chromatography to centrifugal partition chromatography (CPC) for gram-scale batches .
How can conflicting spectral data (e.g., NMR shifts) be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
